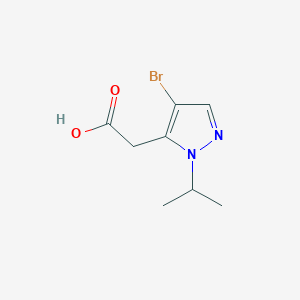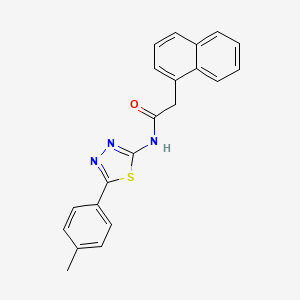
(4-bromo-1-isopropyl-1H-pyrazol-5-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-bromo-1-isopropyl-1H-pyrazol-5-yl)acetic acid is an organic compound with the molecular formula C8H11BrN2O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms
Mechanism of Action
Target of Action
It’s known that pyrazole derivatives have been used in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets in a variety of ways, often leading to inhibition of the target’s function .
Biochemical Pathways
For instance, they can influence the production of indole-3-acetic acid, a plant hormone produced by the degradation of tryptophan in higher plants .
Result of Action
It’s known that pyrazole derivatives can have a variety of biological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
The action, efficacy, and stability of (4-bromo-1-isopropyl-1H-pyrazol-5-yl)acetic acid can be influenced by a variety of environmental factors For instance, the pH, temperature, and presence of other compounds can all impact the effectiveness of the compound.
It’s clear that this compound, like other pyrazole derivatives, has the potential to be a valuable tool in the development of new pharmaceuticals and biologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromo-1-isopropyl-1H-pyrazol-5-yl)acetic acid typically involves the bromination of 1-isopropyl-1H-pyrazole followed by carboxylation. One common method includes the reaction of 1-isopropyl-1H-pyrazole with bromine in the presence of a suitable solvent to yield 4-bromo-1-isopropyl-1H-pyrazole. This intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions to form this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient bromination and carboxylation reactions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-bromo-1-isopropyl-1H-pyrazol-5-yl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction Reactions: Reduction of the compound can lead to the formation of different pyrazole derivatives with reduced functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
(4-bromo-1-isopropyl-1H-pyrazol-5-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex pyrazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Comparison with Similar Compounds
Similar Compounds
(4-bromo-1-isopropyl-1H-pyrazole): Similar in structure but lacks the acetic acid moiety.
(4-chloro-1-isopropyl-1H-pyrazol-5-yl)acetic acid: Similar but with a chlorine atom instead of bromine.
(4-bromo-1-methyl-1H-pyrazol-5-yl)acetic acid: Similar but with a methyl group instead of an isopropyl group.
Uniqueness
(4-bromo-1-isopropyl-1H-pyrazol-5-yl)acetic acid is unique due to the presence of both the bromine atom and the acetic acid moiety, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-bromo-2-propan-2-ylpyrazol-3-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2/c1-5(2)11-7(3-8(12)13)6(9)4-10-11/h4-5H,3H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFBIBQDZYTVIPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C(C=N1)Br)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-(5-chloro-2-methoxyphenyl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}ethanediamide](/img/structure/B2423300.png)
![(E)-4-(Dimethylamino)-N-[2-hydroxy-3-(3-methylphenoxy)propyl]but-2-enamide](/img/structure/B2423301.png)

![(E)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2423307.png)


![2-((2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)acetic acid](/img/structure/B2423310.png)
![N-(2-(2-chlorophenyl)-2-methoxyethyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B2423311.png)
![1-[4-(2-methoxyphenoxy)butyl]-1H-1,2,3-benzotriazole](/img/structure/B2423313.png)
![{6-[(tert-butyldimethylsilyl)oxy]-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-2-yl}methanol](/img/structure/B2423315.png)

![N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-9-methyl-9H-purin-6-amine](/img/structure/B2423321.png)


